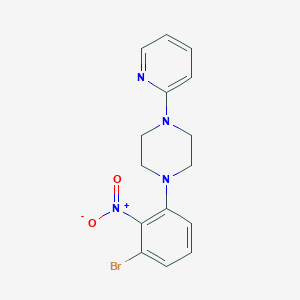
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a piperazine ring substituted with a bromonitrophenyl group and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method includes:
Nitration and Bromination: The starting material, 2-nitroaniline, undergoes bromination to introduce a bromine atom at the 3-position, forming 3-bromo-2-nitroaniline.
Piperazine Substitution: The bromonitroaniline is then reacted with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired piperazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (e.g., thiols, amines), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products:
Reduction: 1-(3-Amino-2-nitrophenyl)-4-(pyridin-2-YL)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context.
類似化合物との比較
1-(3-Chloro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromo-2-nitrophenyl)-4-(pyridin-3-YL)piperazine: Similar structure but with the pyridinyl group at a different position.
Uniqueness: 1-(3-Bromo-2-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the specific positioning of the bromonitrophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets.
特性
分子式 |
C15H15BrN4O2 |
|---|---|
分子量 |
363.21 g/mol |
IUPAC名 |
1-(3-bromo-2-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(15(12)20(21)22)18-8-10-19(11-9-18)14-6-1-2-7-17-14/h1-7H,8-11H2 |
InChIキー |
ZDDVIWZPYCKCIH-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Br)[N+](=O)[O-])C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


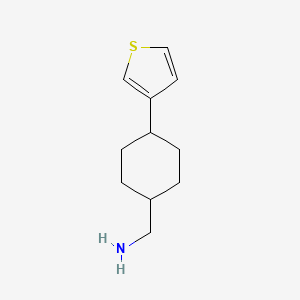

![[(2,5-Difluoro-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B15204470.png)
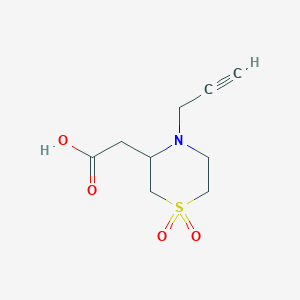
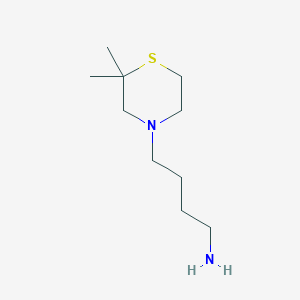
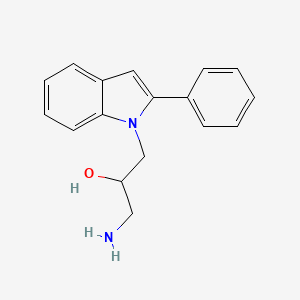

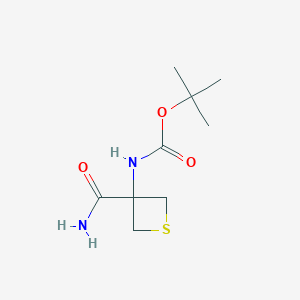
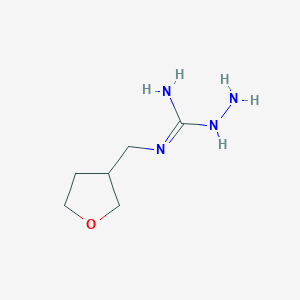
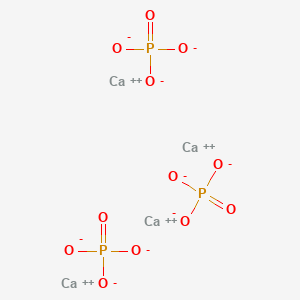

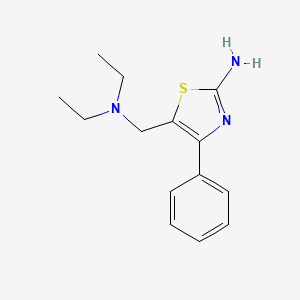
![3,5-Dibromo-2-ethyl-6-methylpyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B15204538.png)

